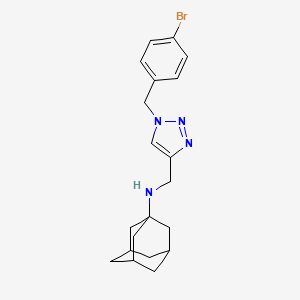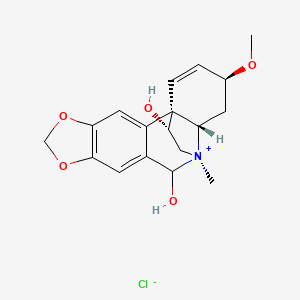
N-Methylhemeanthidine (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylhemeanthidine (chloride) is a novel Amaryllidaceae alkaloid that has been isolated from the plant Zephyranthes candida. This compound has garnered significant attention due to its potent inhibitory activities against various cancer cells, particularly those from acute myeloid leukemia (AML) and pancreatic cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhemeanthidine (chloride) typically involves the extraction of the compound from Zephyranthes candida. The plant material is subjected to a series of extraction and purification steps to isolate the alkaloid.
化学反应分析
Types of Reactions
N-Methylhemeanthidine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving N-Methylhemeanthidine (chloride) include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired product and the reaction pathway .
Major Products
The major products formed from the reactions of N-Methylhemeanthidine (chloride) include various derivatives that exhibit enhanced biological activities. These derivatives are often tested for their efficacy against different cancer cell lines .
科学研究应用
N-Methylhemeanthidine (chloride) has been extensively studied for its potential applications in scientific research. Some of the key applications include:
作用机制
N-Methylhemeanthidine (chloride) exerts its effects by activating the NOTCH signaling pathway. This activation leads to the inhibition of AML cell proliferation and hampers tumor development in a human AML xenograft model . Additionally, the compound down-regulates the AKT signaling pathway, leading to cell cycle arrest, apoptotic death, and decreased glycolysis in pancreatic cancer cells .
相似化合物的比较
N-Methylhemeanthidine (chloride) is structurally related to other Amaryllidaceae alkaloids, such as haemanthamine and haemanthidine. it exhibits a stronger growth inhibitory effect than these compounds against a mini-panel of tumor cells . The unique structure of N-Methylhemeanthidine (chloride) allows it to dock in the hydrophobic cavity within the NOTCH1 negative regulatory region, promoting NOTCH1 proteolytic cleavage .
List of Similar Compounds
- Haemanthamine
- Haemanthidine
- N-Methyl-5,6-dihydroplicane
- O-Methylnerinine
- N-Ethoxycarbonylethylcrinasiadine
- N-Ethoxycarbonylpropylcrinasiadine
- N-Phenethylcrinasiadine
- N-Isopentylcrinasiadine
属性
分子式 |
C18H22ClNO5 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC 名称 |
(1S,12S,13S,15S,18R)-15-methoxy-12-methyl-5,7-dioxa-12-azoniapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol;chloride |
InChI |
InChI=1S/C18H22NO5.ClH/c1-19-8-16(20)18(4-3-10(22-2)5-15(18)19)12-7-14-13(23-9-24-14)6-11(12)17(19)21;/h3-4,6-7,10,15-17,20-21H,5,8-9H2,1-2H3;1H/q+1;/p-1/t10-,15+,16+,17?,18+,19+;/m1./s1 |
InChI 键 |
HREBYEGWZXGGQO-GMGHNNAHSA-M |
手性 SMILES |
C[N@+]12C[C@@H]([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-] |
规范 SMILES |
C[N+]12CC(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


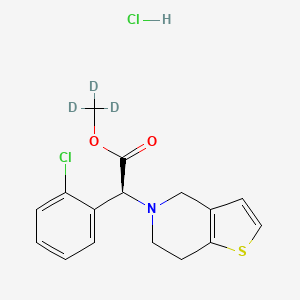
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
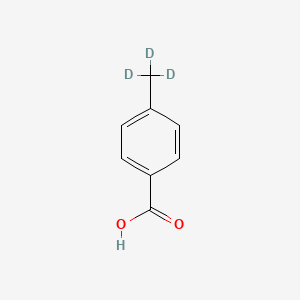
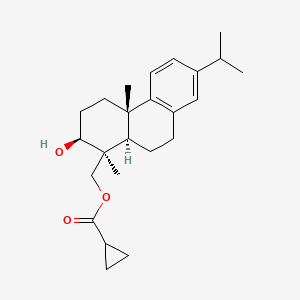
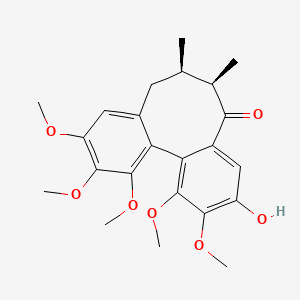


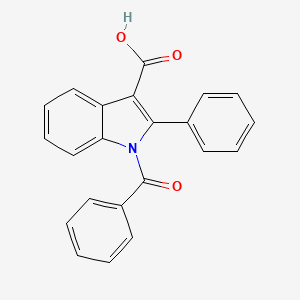
![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
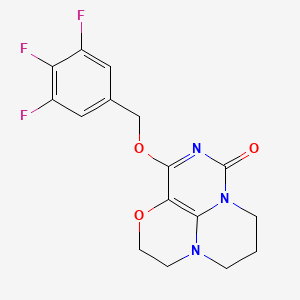
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)

